2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((2-fluorobenzyl)oxy)phenol
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Overview
Description
2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((2-fluorobenzyl)oxy)phenol is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with amino and methoxyphenoxy groups, as well as a phenol ring substituted with a fluorobenzyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((2-fluorobenzyl)oxy)phenol typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Substitution Reactions: Introduction of the amino and methoxyphenoxy groups onto the pyrimidine ring.
Phenol Ring Functionalization: Introduction of the fluorobenzyl group onto the phenol ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of robust purification methods to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((2-fluorobenzyl)oxy)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include halides (e.g., chloride, bromide) and amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while reduction of a nitro group would yield an amino group.
Scientific Research Applications
Medicinal Chemistry: This compound could be explored as a potential drug candidate due to its unique structure and functional groups.
Materials Science: The compound’s unique electronic properties could make it useful in the development of new materials for electronic devices.
Biological Research: The compound could be used as a probe to study various biological processes, such as enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((2-fluorobenzyl)oxy)phenol would depend on its specific application. In medicinal chemistry, for example, the compound could interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact molecular targets and pathways involved would need to be elucidated through further research.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methoxybenzoic acid: This compound shares the amino and methoxy groups but lacks the pyrimidine and fluorobenzyl groups.
2-Amino-5-methylphenol: This compound shares the amino group but has a methyl group instead of a methoxy group and lacks the pyrimidine and fluorobenzyl groups.
Uniqueness
2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((2-fluorobenzyl)oxy)phenol is unique due to its combination of functional groups and its complex structure. This uniqueness could confer specific properties, such as enhanced biological activity or unique electronic properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-fluorophenyl)methoxy]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O4/c1-30-16-6-4-7-18(11-16)32-22-13-27-24(26)28-23(22)19-10-9-17(12-21(19)29)31-14-15-5-2-3-8-20(15)25/h2-13,29H,14H2,1H3,(H2,26,27,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQFUESKBQULAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=CC=C4F)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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